Sinapic acid acetate
Overview
Description
Sinapic acid acetate is an ester derivative of sinapic acid, a naturally occurring hydroxycinnamic acid found in various plants, particularly in the Brassicaceae family. Sinapic acid and its derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sinapic acid acetate typically involves the esterification of sinapic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Sinapic acid+Acetic anhydride→Sinapic acid acetate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield sinapic alcohol acetate. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxylamine or ammonia under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Sinapic alcohol acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the formulation of cosmetics and skincare products due to its UV-filtering and antioxidant properties.
Mechanism of Action
The biological effects of sinapic acid acetate are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating pathways such as the nuclear factor-kappa B and mitogen-activated protein kinase pathways.
Comparison with Similar Compounds
Ferulic Acid: Known for its strong antioxidant properties and used in skincare products.
Caffeic Acid: Exhibits potent anti-inflammatory and anticancer activities.
p-Coumaric Acid: Found in various foods and has antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
(E)-3-(4-acetyloxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-8(14)19-13-10(17-2)6-9(4-5-12(15)16)7-11(13)18-3/h4-7H,1-3H3,(H,15,16)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOGPJBNWPDOAB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90985-68-5 | |
Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3,5-dimethoxyphenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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